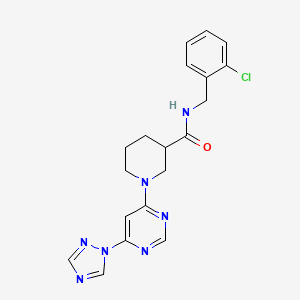
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide is a complex organic compound that features a triazole ring, a pyrimidine ring, and a piperidine ring
準備方法
The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Construction of the pyrimidine ring: This step often involves condensation reactions.
Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and benzyl positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.
科学的研究の応用
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The triazole and pyrimidine moieties are known for their ability to inhibit the growth of various pathogens. For instance, a study on related triazole derivatives demonstrated effective inhibition against Candida albicans and other fungal strains, suggesting that 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide could possess similar properties .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through its ability to disrupt cellular processes in cancer cells. Triazole derivatives have been reported to induce apoptosis in various cancer cell lines. For example, a related compound was shown to inhibit cell proliferation in breast cancer cells by targeting specific signaling pathways . Further research is needed to evaluate the efficacy of this compound in preclinical models.
Enzyme Inhibition
The compound may also serve as an inhibitor for specific enzymes involved in disease progression. For instance, triazole-containing compounds have been identified as effective inhibitors of certain kinases implicated in cancer and inflammation . This suggests a promising avenue for further investigation into the enzyme-inhibitory potential of this compound.
Agricultural Applications
Pesticidal Activity
The structural characteristics of the compound suggest potential use as a pesticide or herbicide. Compounds with similar structures have been evaluated for their effectiveness against agricultural pests. For instance, studies have shown that triazole derivatives can exhibit insecticidal activity against various agricultural pests . This opens up possibilities for developing eco-friendly pest management solutions.
Plant Growth Regulation
There is emerging evidence that triazole compounds can act as plant growth regulators. They may influence plant hormone levels and enhance stress resistance in crops. Research on related compounds has shown improved growth parameters under stress conditions, indicating that this compound could similarly benefit agricultural practices .
Biochemical Studies
Mechanistic Studies
Understanding the biochemical mechanisms of action for compounds like this compound is crucial for its application in drug development. Mechanistic studies involving molecular docking simulations can provide insights into how this compound interacts with biological targets at the molecular level . Such studies can guide modifications to enhance efficacy and reduce toxicity.
Data Summary
作用機序
The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological effect. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Similar compounds to 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide include other triazole-containing molecules and pyrimidine derivatives. What sets this compound apart is its unique combination of functional groups, which may confer specific biological activities or chemical reactivity not seen in other compounds. Examples of similar compounds include:
- 1-(1H-1,2,4-triazol-1-yl)pyrimidine derivatives
- N-benzylpiperidine carboxamides
This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN7O/c20-16-6-2-1-4-14(16)9-22-19(28)15-5-3-7-26(10-15)17-8-18(24-12-23-17)27-13-21-11-25-27/h1-2,4,6,8,11-13,15H,3,5,7,9-10H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSGQSCDJSEWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














